6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine
Description
Historical Context and Significance of Fused Bicyclic Heterocycles in Drug Discovery Research
Fused bicyclic heterocycles, which are organic compounds containing at least two fused rings with one or more non-carbon atoms, are cornerstones of medicinal chemistry and drug discovery. airo.co.in Their unique three-dimensional structures allow them to interact with a high degree of specificity and potency with biological targets. airo.co.in These structural motifs are prevalent in a vast array of natural products, vitamins, and biomolecules, and they form the core of numerous pharmaceuticals. researchgate.net
The development of drugs based on these scaffolds has led to significant therapeutic advancements. Well-known examples include benzodiazepines and nucleoside analogues used in various treatments. airo.co.in In recent decades, considerable progress has been made in developing anticancer agents from both natural and synthetic sources, with fused bicyclic heterocycles playing a crucial role. nih.govbohrium.com For instance, pyrimidine-fused bicyclic heterocycles have demonstrated a wide range of biological activities, including anticancer and antiviral properties. researchgate.netnih.govbohrium.com As of 2021, 57 drugs containing this particular scaffold had received FDA approval for treating various diseases, with 22 specifically used in cancer therapy. nih.govbohrium.com The success of these compounds underscores the importance of fused heterocyclic systems as "privileged scaffolds" in the design of new and more effective therapeutic agents. researchgate.netnih.gov
Overview of Halogenated Imidazo[1,2-a]pyrazine (B1224502) Derivatives in Academic Inquiry
The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle that is considered a structural analogue of deazapurines, granting it significant pharmacological potential. tsijournals.com Derivatives of this scaffold have been investigated for a multitude of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. tsijournals.comnih.gov
Halogenation—the introduction of halogen atoms like bromine and chlorine—is a key strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activity. In the context of the imidazo[1,2-a]pyrazine scaffold, halogenation serves several purposes. It can alter the electron distribution of the ring system, influencing how the molecule binds to target proteins. Furthermore, halogens provide reactive handles for further chemical modification, allowing for the synthesis of diverse compound libraries. evitachem.comnovartis.com
Research has demonstrated methods for the selective bromination of the imidazo[1,2-a]pyrazine core. researchgate.net For example, N-bromosuccinimide (NBS) is an efficient reagent for electrophilic aromatic halogenation at the site of greatest electron density on the heterocycle. tsijournals.com The synthesis of various halogenated derivatives, such as 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazines and 6,8-dibromo compounds, has been reported, highlighting the chemical tractability of this scaffold. tsijournals.comresearchgate.net These halogenated intermediates are crucial for building more complex molecules with potential therapeutic applications. tsijournals.com
Rationale for Investigating 6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine in Preclinical Research
The specific compound, this compound, is a subject of interest in preclinical research primarily due to its potential as a versatile chemical building block for synthesizing novel compounds. evitachem.com Its structure is characterized by a fused imidazo[1,2-a]pyrazine core with three distinct substituents: a methyl group at position 3, a bromine atom at position 6, and a chlorine atom at position 8.
The rationale for its investigation can be broken down as follows:
Synthetic Utility : The presence of two different halogen atoms (bromine and chlorine) at distinct positions on the pyrazine (B50134) ring offers opportunities for regioselective functionalization. Bromine and chlorine have different reactivities in common synthetic reactions, such as metal-catalyzed cross-coupling reactions. This allows chemists to selectively modify one position while leaving the other intact, enabling the stepwise construction of complex molecular architectures.
Scaffold for Drug Discovery : As a derivative of the pharmacologically significant imidazo[1,2-a]pyrazine scaffold, this compound serves as a starting point for creating libraries of new molecules. rsc.org By systematically replacing the bromine and chlorine atoms with other functional groups, researchers can explore the structure-activity relationship (SAR) of novel derivatives for various biological targets, including those involved in cancer and infectious diseases. rsc.orgnih.gov
While specific biological activity for this compound itself is not extensively documented in the public domain, its primary value lies in its role as a key intermediate in the synthesis of more elaborate compounds for therapeutic evaluation.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 84066-11-5 |
| Chemical Formula | C₇H₅BrClN₃ |
| Molecular Weight | 246.49 g/mol |
| IUPAC Name | 8-bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine |
| SMILES | CC1=CN=C2N1C=C(N=C2Br)Cl |
| InChI Key | QWEAGIBSBWTULE-UHFFFAOYSA-N |
Data sourced from publicly available chemical databases. americanelements.com
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-10-7-6(9)11-5(8)3-12(4)7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQPBPGBXQBKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(N=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine
The synthesis of this compound is typically achieved through carefully planned multistep reaction sequences that rely on the strategic selection of precursors and controlled reaction conditions to build the bicyclic core and introduce the desired substituents.
Multistep Reaction Sequences and Strategic Precursor Selection
The construction of the this compound scaffold generally begins with a substituted aminopyrazine ring. A common and effective strategy involves the condensation reaction between an appropriately substituted 2-aminopyrazine and an α-halocarbonyl compound. evitachem.comnih.gov For the target molecule, a key precursor would be a 2-amino-3-bromo-5-chloropyrazine, which already contains the required halogen atoms at the correct positions on the pyrazine (B50134) ring. The selection of this precursor is critical as it dictates the final substitution pattern of the six-membered ring.
Regioselective Halogenation Techniques (e.g., N-Bromosuccinimide Applications)
Regioselective halogenation is a pivotal technique in the synthesis of halogenated imidazo[1,2-a]pyrazines. N-Bromosuccinimide (NBS) is a frequently used reagent for introducing bromine atoms onto the heterocyclic core with high selectivity. evitachem.comtsijournals.com In the context of the imidazo[1,2-a]pyrazine (B1224502) system, electrophilic aromatic halogenation with reagents like NBS typically occurs at the most electron-rich position, which is the C3 position of the imidazole (B134444) ring. tsijournals.comejbps.com
For instance, if the imidazo[1,2-a]pyrazine core is already formed, a regioselective bromination step using NBS can be employed to introduce a bromine atom at the C3 position. tsijournals.com However, in many synthetic routes for the title compound, the bromine and chlorine atoms are incorporated into the pyrazine precursor before the cyclization step, which avoids potential issues with regioselectivity on the fused bicyclic system. Bromination of the initial aminopyrazine is often achieved using molecular bromine or NBS under controlled conditions. tsijournals.com
| Reagent | Position of Halogenation | Substrate | Reference |
| N-Bromosuccinimide (NBS) | C3 | 2-tert-butyl 6-methyl imidazo[1,2a]pyrazine | ejbps.com |
| N-Bromosuccinimide (NBS) | C3 | 2,8-disubstituted-imidazo[1,2-a]pyrazine | tsijournals.com |
| Sodium Bromite (NaBrO₂) | C3 | Imidazo[1,2-a]pyridine (B132010) | nih.govscispace.com |
Cyclization Strategies for Imidazo[1,2-a]pyrazine Core Formation
The formation of the fused imidazo[1,2-a]pyrazine core is the cornerstone of the synthesis. The most prevalent method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound, such as an α-bromoketone. nih.govnih.gov This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyrazine, followed by an intramolecular cyclization and dehydration to yield the aromatic bicyclic system.
For example, the reaction of 2-amino-3-methylpyrazine with 2-bromo-1-(6-bromo-3-pyridyl)ethanone yields a 2,8-disubstituted imidazo[1,2-a]pyrazine, demonstrating the efficacy of this cyclization strategy. nih.gov More advanced, one-pot, three-component condensation reactions have also been developed. An efficient iodine-catalyzed method, for example, can synthesize the imidazo[1,2-a]pyrazine core from a 2-aminopyrazine, an aryl aldehyde, and an isocyanide in a single step. researchgate.netrsc.org This approach offers advantages in terms of efficiency and atom economy.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Tschitschibabin Condensation | 2-aminopyrazine, α-haloketone | Heat | Imidazo[1,2-a]pyrazine | nih.govnih.gov |
| Three-Component Condensation | 2-aminopyrazine, aldehyde, isocyanide | Iodine, Room Temperature | Imidazo[1,2-a]pyrazine | researchgate.netrsc.org |
Alkylation Procedures for Methyl Group Introduction
The introduction of the methyl group at the C3 position of the imidazo[1,2-a]pyrazine ring can be accomplished in two primary ways. The most direct method involves selecting a starting α-halocarbonyl reagent that already contains the necessary methyl group. For the synthesis of this compound, a suitable reagent would be 1-bromo-2-propanone. Its reaction with the corresponding 2-amino-5-bromo-3-chloropyrazine would directly install the methyl group at the C3 position during the cyclization step.
Alternatively, if the C3 position is unsubstituted after the core formation, an alkylation reaction can be performed. However, for the specific target compound, incorporating the methyl group via the α-haloketone precursor is a more common and strategically sound approach. evitachem.com While methods for the C3-alkylation of the related imidazo[1,2-a]pyridine system exist, direct alkylation of the pre-formed imidazo[1,2-a]pyrazine core is less frequently reported for this specific substitution pattern. mdpi.com
Advanced Synthetic Approaches and Catalysis in Imidazo[1,2-a]pyrazine Synthesis
Modern synthetic organic chemistry offers powerful tools for the functionalization of heterocyclic compounds. Metal-catalyzed cross-coupling reactions are particularly valuable for modifying the this compound scaffold, using the existing halogen atoms as synthetic handles for further molecular elaboration.
Metal-Catalyzed Coupling Reactions for Functionalization (e.g., Suzuki Coupling)
The bromine and chlorine substituents on the this compound ring are ideal for participating in metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound using a palladium catalyst, is a prominent example. rsc.orgyonedalabs.com
The bromo substituent at the C6 position is generally more reactive than the chloro substituent at the C8 position in palladium-catalyzed reactions, allowing for selective functionalization. By carefully choosing the reaction conditions, a Suzuki coupling can be performed selectively at the C6 position, replacing the bromine atom with various aryl, heteroaryl, or alkyl groups. nih.gov Following this, a second coupling reaction could potentially be carried out at the C8 position under more forcing conditions to replace the chlorine atom, thus allowing for the synthesis of diverse, polysubstituted imidazo[1,2-a]pyrazine derivatives. rsc.orgnih.gov This sequential, site-selective functionalization is a powerful strategy for creating libraries of complex molecules for various applications.
| Reaction | Substrate Position | Coupling Partner | Catalyst System | Reference |
| Suzuki-Miyaura | C6-Br | Arylboronic acid | Palladium catalyst, base | nih.gov |
| Suzuki-Miyaura | C5-Br | Imidazoleboronic acid | Palladium catalyst, base | rsc.org |
Transition-Metal-Free Methodologies for Imidazo[1,2-a]pyrazine Construction
The synthesis of the imidazo[1,2-a]pyrazine core can be achieved through various transition-metal-free pathways, which are often favored for their cost-effectiveness and reduced environmental impact. A common and well-established approach involves the condensation of an appropriately substituted 2-aminopyrazine with an α-halocarbonyl compound. This reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Recent advancements in this area have focused on the development of more environmentally benign procedures. For instance, catalyst-free condensation reactions have been reported, which can be performed under mild conditions. One such protocol involves the reaction of 2-aminopyridines with α-halogenocarbonyl compounds in a high-boiling solvent like DMF at room temperature in the presence of a base such as potassium carbonate nih.gov. This methodology is directly applicable to the synthesis of imidazo[1,2-a]pyrazines.
Furthermore, iodine-catalyzed three-component reactions represent another efficient transition-metal-free strategy. In this approach, an aryl aldehyde, a 2-aminopyrazine, and an isocyanide undergo a [4+1] cycloaddition to yield highly functionalized imidazo[1,2-a]pyrazines nih.govrsc.org. The use of iodine as a mild Lewis acid catalyst makes this a practical and accessible method for the construction of this heterocyclic scaffold nih.govrsc.org. The reaction is believed to proceed through the formation of an imine intermediate from the aldehyde and aminopyrazine, which is then activated by iodine for the subsequent nucleophilic attack by the isocyanide and intramolecular cyclization nih.gov.
Microwave-Assisted and Aqueous Synthesis Methods for Imidazopyrazine Derivatives
To enhance reaction rates and improve yields, microwave-assisted organic synthesis has emerged as a powerful tool for the construction of heterocyclic compounds, including imidazo[1,2-a]pyrazines. Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. A notable example is the catalyst-free heteroannulation of substituted 2-aminopyrazines with α-bromoketones in a mixture of water and isopropanol under microwave irradiation, which provides the corresponding imidazo[1,2-a]pyrazines in excellent yields consensus.app. This method is highlighted for its simplicity and adherence to green chemistry principles consensus.app.
Microwave assistance has also been successfully applied to multicomponent reactions for the synthesis of imidazo[1,2-a]pyridine-chromone hybrids, demonstrating the versatility of this technique in constructing complex molecular architectures in short reaction times mdpi.com. The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction to form imidazo[1,2-a]pyridines and related systems, has also been efficiently performed under microwave irradiation, often leading to higher yields than conventional heating organic-chemistry.org.
The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. While specific aqueous synthesis methods for this compound are not extensively documented, the general principles have been applied to the synthesis of the parent imidazo[1,2-a]pyridine scaffold. These methods often take advantage of the unique properties of water to promote organic reactions, sometimes without the need for any added catalyst.
Chemical Reactivity and Derivatization Studies of this compound
The presence of two distinct halogen atoms at the 6- and 8-positions, along with the fused aromatic core, endows this compound with a rich and varied chemical reactivity.
Nucleophilic Substitution Reactions of Halogen Moieties
The halogen substituents on the imidazo[1,2-a]pyrazine ring are susceptible to nucleophilic substitution, providing a valuable handle for further functionalization. The reactivity of the halogens is position-dependent. Studies on related 8-bromo- and 8-chloro-imidazo[1,2-a]pyrazine systems have shown that the halogen at the 8-position is particularly reactive towards nucleophilic displacement by amines. For instance, treatment of 8-bromo-2-substituted-6-methyl-imidazo[1,2-a]pyrazines with various cyclic and acyclic secondary amines under simple heating conditions, without the need for a catalyst, affords the corresponding 8-amino derivatives in good yields tsijournals.com. This suggests that the 8-chloro group in the title compound would also be amenable to substitution by a range of nucleophiles.
In contrast, the halogen at the 6-position is generally less reactive towards direct nucleophilic substitution but can participate in transition-metal-catalyzed cross-coupling reactions. For example, the chlorine atom at the 6-position of 6-chloroimidazo[1,2-a]pyridazine has been shown to undergo Suzuki cross-coupling reactions, although it may require more forcing conditions or specialized catalysts compared to the corresponding bromo or iodo derivatives. This differential reactivity allows for the selective functionalization of the 6- and 8-positions.
| Position | Halogen | Reactivity towards Nucleophilic Substitution | Typical Reactions |
| 8 | Chloro | More reactive | Direct displacement with amines |
| 6 | Bromo | Less reactive towards direct substitution | Palladium-catalyzed cross-coupling (e.g., Suzuki) |
Oxidation and Reduction Pathways of the Imidazo[1,2-a]pyrazine Core
The oxidation and reduction of the imidazo[1,2-a]pyrazine core are less explored areas of its reactivity. The electron-deficient nature of the pyrazine ring suggests that the core would be relatively resistant to oxidation. However, specific functional groups attached to the ring could undergo oxidative transformations.
Regarding reduction, there is evidence for the chemical reduction of substituted imidazo[1,2-a]pyrazines. For example, nitro-substituted imidazo[1,2-a]pyrazine derivatives have been successfully reduced to the corresponding amino compounds using reagents such as hydrazine (H2N-NH2) in the presence of a palladium on carbon (Pd/C) catalyst. This indicates that the imidazo[1,2-a]pyrazine core is stable under these reductive conditions. It is plausible that the halogen atoms on this compound could be susceptible to reduction under certain conditions, for example, through catalytic hydrogenation, which could lead to the corresponding dehalogenated or partially dehalogenated products.
Participation in Cyclization Reactions for the Formation of More Complex Ring Systems
The functional groups on the this compound scaffold can be utilized to construct more complex, fused ring systems. For example, if the methyl group at the 3-position were replaced with a functional group containing a nucleophilic or electrophilic center, intramolecular cyclization reactions could be envisioned.
Structure Activity Relationship Sar and Molecular Design Principles
Influence of Halogen Substituents on Molecular Interactions and Biological Activity
The presence and positioning of halogen atoms on the imidazo[1,2-a]pyrazine (B1224502) scaffold are critical determinants of the molecule's pharmacological profile. Bromine and chlorine, in particular, exert significant influence through a combination of steric and electronic effects, which in turn affect molecular interactions and biological potency.
Analysis of Steric and Electronic Effects of Bromine and Chlorine Atoms
The bromine and chlorine atoms at the 6- and 8-positions of the imidazo[1,2-a]pyrazine core introduce distinct steric and electronic properties. Sterically, these halogens are larger than hydrogen atoms, and their bulk can influence the molecule's conformation and how it fits into a biological target's binding site. In some cases, the absence of bulky substituents is necessary for optimal activity, suggesting that steric hindrance can be a limiting factor. acs.org
Electronically, both bromine and chlorine are highly electronegative, acting as electron-withdrawing groups through induction. This alters the electron density of the pyrazine (B50134) ring, which can be crucial for molecular recognition. Furthermore, halogen atoms can participate in specific non-covalent interactions known as halogen bonds. nih.gov These interactions, where the halogen acts as an electrophilic "σ-hole" donor to a nucleophilic partner (like an oxygen or nitrogen atom on a protein), can be a key component of ligand-receptor binding affinity. nih.gov The differential electronic nature of substituents, such as electron-withdrawing versus electron-donating groups, has been shown to greatly impact the anticancer activity of related heterocyclic compounds. researchgate.net
Impact of Positional Isomerism and Regioselectivity on Functional Activity
The specific placement of the bromine and chlorine atoms at the C-6 and C-8 positions, respectively, is not arbitrary and has significant consequences for both chemical reactivity and biological function. The regioselectivity of reactions on the imidazo[1,2-a]pyrazine core is well-established; for instance, electrophilic substitution like bromination often occurs preferentially at the C-3 position due to the electronic nature of the fused ring system. researchgate.netnih.gov Chemical studies have also shown differential reactivity between halogen substituents at various positions. For example, in a 6,8-dibromo precursor, nucleophilic substitution with sodium methylate occurs exclusively at the C-8 position, leaving the C-6 bromine intact, which underscores the distinct electronic environment of each position. researchgate.net
This positional importance translates directly to biological activity. Studies on related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) analogues have demonstrated that positional isomerism dramatically affects functional activity. Shifting a substituent from one position to another can lead to a significant decrease in enzyme inhibition or receptor affinity. nih.gov For instance, a comparison of an 8-piperazinylimidazo[1,2-a]pyrazine with its 5-position isomer revealed significant differences in affinity for adrenergic receptors, highlighting that the spatial arrangement of interacting groups is critical for biological recognition. nih.gov Therefore, the 6-bromo-8-chloro substitution pattern represents a specific regioisomer with a unique pharmacological profile that would differ from other arrangements, such as 6-chloro-8-bromo or halogens at other positions on the pyrazine ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Studies of Imidazo[1,2-a]pyrazine Analogues
To better understand and predict the biological activity of imidazo[1,2-a]pyrazine derivatives, researchers employ computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov
Several 3D-QSAR studies have been successfully conducted on imidazo[1,2-a]pyrazine analogues targeting various enzymes, such as phosphoinositide 3-kinase alpha (PI3Kα) and Bruton's tyrosine kinase (BTK). nih.govjapsonline.com In a typical study, a series of inhibitors are docked into the active site of the target protein. These docked conformations are then aligned and used to build a 3D-QSAR model. nih.gov The model generates contour maps that visualize regions where specific physicochemical properties are predicted to enhance or diminish activity. For example, a contour map might indicate that a bulky, electron-withdrawing group is favored in one region, while a hydrogen-bond donor is preferred in another. These models are validated statistically using parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (r²). A successful QSAR model can then be used to predict the activity of novel, untested analogues, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.govresearchgate.net
| Model Parameter | Description | Reported Value |
|---|---|---|
| Number of Compounds | The size of the dataset used to build and test the model. | 49 |
| Modeling Method | The specific algorithm or approach used for QSAR. | Atom-based 3D-QSAR (PHASE) |
| r² (training set) | Correlation coefficient for the training set; indicates goodness of fit. | 0.917 |
| Q² (test set) | Predictive ability of the model, calculated for the external test set. | 0.650 |
| Key Finding | Main takeaway from the QSAR analysis. | The generated contour maps were used to design new congeners with potentially improved PI3Kα inhibitory activity. |
Scaffold Hopping and Analogue Design Strategies Based on the Imidazo[1,2-a]pyrazine Core
The imidazo[1,2-a]pyrazine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for ligands targeting multiple, diverse biological targets. tsijournals.com Extensive research has focused on modifying this core to explore SAR and develop novel therapeutic agents.
Modifications at Pyrazine and Imidazole (B134444) Ring Positions for SAR Exploration
Systematic modifications at nearly every position of the imidazo[1,2-a]pyrazine scaffold have been undertaken to probe the SAR for various biological activities, including anticancer, kinase inhibition, and antioxidant effects. tsijournals.comnih.govnih.gov
C-2 Position: This position is often modified by introducing various aryl or aliphatic groups. The electronic nature of these substituents can significantly influence activity. researchgate.net
C-3 Position: This site is electronically rich and susceptible to electrophilic substitution. The introduction of groups like bromine or various amines at this position has been shown to be significant for antioxidant and other activities. tsijournals.com
C-8 Position: As a key site on the pyrazine ring, substitution at C-8 is crucial. Studies have shown that introducing amino groups at this position can significantly enhance antioxidant properties. tsijournals.com The nature of the amine (e.g., cyclic vs. acyclic) further refines the activity. tsijournals.com
These explorations have generated vast libraries of compounds, with findings often showing that a combination of specific substituents at different positions is required for optimal potency and selectivity against a given target. nih.gov
| Position Modified | Type of Substituent | Observed Effect on Antioxidant Activity |
|---|---|---|
| C-3 | Bromine | Significant for good antioxidant activity. |
| C-8 | Amination (general) | Improves activity. Presence of an amino group is considered necessary. |
| C-8 | Diethanol amine | Found to be one of the best amino substitutions. |
| C-8 | Morpholine (B109124) | Powerful antioxidant and free radical scavenging properties observed. |
| C-2 | Aromatic and Aliphatic groups | Both types of substituents displayed good antioxidant activity. |
Role of Heteroatom Inclusion in Modulating Pharmacological Profiles
Analogue design often involves not just adding substituents but also altering the core scaffold itself, a strategy known as "scaffold hopping." This can involve the inclusion of additional heteroatoms (N, O, S) to modulate the compound's properties. acs.orgnih.gov
One successful example is the transformation of the imidazo[1,2-a]pyrazine core into an imidazo[1,2-a]pyrazin-8-one scaffold. acs.org The introduction of a carbonyl oxygen at the C-8 position creates a new chemical entity with a different hydrogen bonding profile and altered physicochemical properties, leading to a modulated pharmacological effect as a positive allosteric modulator of the mGlu2 receptor. acs.orgnih.gov Similarly, replacing the entire imidazole portion of the scaffold with another five-membered heterocycle, such as a 1,2,4-triazole, changes the arrangement and number of nitrogen heteroatoms, which can lead to changes in potency and metabolic stability. acs.org
In substituents, the inclusion of heteroatoms is also a key strategy. For example, SAR studies have shown that morpholine and diethanol amine substituents at the C-8 position yield potent antioxidant compounds. tsijournals.com The oxygen and nitrogen atoms in these groups can act as hydrogen bond acceptors, increasing polarity and potentially improving interaction with the biological target. tsijournals.com Thus, the judicious inclusion of heteroatoms in either the core or its substituents is a powerful tool for fine-tuning the pharmacological profile of imidazo[1,2-a]pyrazine-based compounds.
Rational Design Principles for Target Specificity and Potency Enhancement
Rational drug design for derivatives of 6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine focuses on leveraging the structural information of the biological target to guide molecular modifications. The imidazo[1,2-a]pyrazine scaffold has been identified as a privileged structure in medicinal chemistry, showing activity against a range of targets including kinases and tubulin. nih.govrsc.org
For instance, in the design of tubulin polymerization inhibitors based on the imidazo[1,2-a]pyrazine core, structural optimization and ring fusion strategies have been successfully employed. nih.gov These approaches led to compounds with potent anti-proliferative activities in the nanomolar range. nih.gov Molecular docking studies revealed that these compounds fit well into the colchicine (B1669291) binding site of tubulin. nih.gov This highlights the importance of understanding the topology and key interaction points of the target's binding site. For this compound, a similar approach could be used. If the target protein is known, computational modeling can predict how modifications to the bromo, chloro, and methyl groups will affect binding.
Structure-activity relationship studies on other imidazo[1,2-a]pyrazine derivatives have revealed key insights that can guide rational design. For example, the presence of electron-donating groups at position 8 has been shown to enhance the reactivity of the heterocycle for substitutions at position 3. researchgate.net This chemical property can be exploited to introduce a variety of substituents at the 3-position to probe for beneficial interactions with a target.
The development of potent and selective inhibitors often involves a multi-pronged approach. In a study on imidazo[1,2-a]pyrazine derivatives as AMPAR negative modulators, a dihalo intermediate was synthesized, followed by selective displacement of the 8-chloro group and subsequent functionalization at the 3-position through Suzuki couplings. nih.gov This systematic exploration of different regions of the molecule is a cornerstone of rational design.
The table below outlines rational design principles that could be applied to enhance the target specificity and potency of this compound.
| Design Principle | Application to this compound | Expected Outcome |
| Target-Specific Functionalization | Based on the target's active site, introduce substituents that can form specific interactions (e.g., hydrogen bonds, salt bridges). | Increased binding affinity and selectivity for the intended target over off-targets. |
| Conformational Restriction | Introduce rigid groups or cyclize parts of the molecule to lock it into a bioactive conformation. | Enhanced potency by reducing the entropic penalty of binding. |
| Modulation of Physicochemical Properties | Systematically vary lipophilicity and polarity through substituent changes to improve cell permeability and bioavailability. | Improved pharmacokinetic profile leading to better in vivo efficacy. |
| Structure-Based Drug Design | Utilize X-ray crystallography or homology modeling of the target protein to guide the design of complementary ligands. | Highly potent and selective compounds with a clear mechanism of action. |
By systematically applying these principles of isosteric replacement and rational design, the therapeutic potential of this compound can be significantly enhanced, leading to the development of more potent and selective drug candidates.
Preclinical Biological Activities and Elucidation of Mechanisms of Action
Modulatory Effects on Key Enzyme Systems
The imidazo[1,2-a]pyrazine (B1224502) scaffold and its analogues have been the subject of extensive investigation for their potential to interact with and modulate the activity of various critical enzyme systems. These interactions underpin the diverse pharmacological profiles observed in preclinical studies.
Derivatives of imidazo[1,2-a]pyrazine have been identified as potent, reversible inhibitors of the gastric H+/K+-ATPase, also known as the proton pump. A series of novel 6-substituted imidazo[1,2-a]pyrazines were synthesized and assessed for their anti-secretory activity in a binding assay against H+/K+-ATPase from hog gastric mucosa, with some compounds proving to be potent inhibitors of this gastric acid pump. nih.gov The mechanism of inhibition for the related imidazo[1,2-a]pyridine (B132010) class, such as the compound SCH28080, has been shown to be competitive with respect to K+ ions. nih.gov Research suggests that the protonated, and therefore positively charged, form of these compounds is the active species, and the inhibitory effect is exerted by binding to the luminal side of the H+/K+-ATPase. nih.gov
Table 1: Research Findings on Gastric H+/K+-ATPase Inhibition
| Compound Class | Mechanism of Action | Key Findings |
|---|---|---|
| 6-substituted imidazo[1,2-a]pyrazines | Reversible inhibition of H+/K+-ATPase | Demonstrated potent inhibition of the gastric acid pump in in-vitro binding assays. nih.gov |
| Substituted imidazo[1,2-a]pyridines (e.g., SCH28080) | Competitive inhibition with K+ | The protonated form of the compound is the active species, binding to the luminal side of the enzyme. nih.gov |
Phosphodiesterase 10A (PDE10A) is highly expressed in the medium spiny neurons of the striatum, playing a crucial role in regulating cyclic nucleotide signaling, which is vital for integrating cortical and dopaminergic inputs. frontiersin.org Inhibition of PDE10A has been explored as a therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease. nih.gov Novel imidazo[1,5-a]pyrido[3,2-e]pyrazines have been synthesized and characterized as potent and selective PDE10A inhibitors. These compounds have been shown to reverse MK-801-induced stereotypy and hyperactivity in rats, which is consistent with the known antipsychotic potential of PDE10A inhibitors. researchgate.net The inhibition of PDE10A is thought to preferentially activate the indirect striatal output pathway, a mechanism that shares similarities with the action of dopamine (B1211576) D2 receptor antagonists used in antipsychotic therapies. frontiersin.org
The imidazo[1,2-a]pyrazine scaffold has been identified as a potential ATP mimic, leading to the inhibition of ATPases. ucl.ac.ukucl.ac.uk This has been notably demonstrated in studies targeting Helicobacter pylori, a bacterium linked to gastric ulcers and cancers. ucl.ac.ukucl.ac.uk The VirB11 ATPase (HP0525), a key component of the type IV secretion system in H. pylori, is essential for its virulence. nih.govnih.gov Through virtual high-throughput screening, imidazo[1,2-a]pyrazine compounds were identified as inhibitors of HP0525. ucl.ac.ukucl.ac.uk One lead compound from these studies demonstrated competitive inhibition of ATP with a significant IC50 value. ucl.ac.ukucl.ac.uk
Table 2: Inhibition of H. pylori VirB11 ATPase by an Imidazo[1,2-a]pyrazine Derivative
| Compound | Target Enzyme | Inhibition (IC50) | Mechanism |
|---|---|---|---|
| Lead Imidazo[1,2-a]pyrazine Compound | Helicobacter pylori VirB11 ATPase (HP0525) | 7 µM | Competitive inhibitor of ATP. ucl.ac.ukucl.ac.uk |
Further research has focused on developing bivalent inhibitors by conjugating these imidazo[1,2-a]pyrazine derivatives with peptides designed to disrupt the hexameric assembly of the VirB11 ATPase, aiming for improved selectivity. nih.govnih.gov
The imidazo[1,2-a]pyrazine core structure has been utilized in the design of potent kinase inhibitors. Structure-based design has led to the development of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase, a key regulator of cell division. nih.gov Additionally, research has identified small-molecule modulators based on a trisubstituted pyridine (B92270) series that target the Mediator complex-associated kinases CDK8 and CDK19. acs.org These kinases are involved in the regulation of gene transcription and have been implicated in diseases such as colorectal cancer. acs.org The optimization of a lead compound from this series resulted in a potent, selective, and orally bioavailable inhibitor of CDK8 with equipotent affinity for CDK19. acs.org
Anti-Infective Research Applications
The imidazo[1,2-a]pyridine scaffold, a close structural relative of imidazo[1,2-a]pyrazine, has shown significant promise in the field of anti-infective research, particularly in the development of new treatments for tuberculosis.
Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a synthetically accessible and druglike class of anti-tuberculosis agents with excellent and selective potency. acs.org These compounds have demonstrated significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. rsc.orgnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of QcrB, a component of the cytochrome bc1 complex, which is crucial for cellular energy generation. nih.gov
Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Strain(s) | Potency (MIC90) |
|---|---|---|
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, non-replicating, MDR, and XDR M. tuberculosis | ≤1 µM for seven of the tested agents. acs.org |
| Imidazo[1,2-a]pyridine-3-carboxamides with biaryl ethers | M. tuberculosis | ≤0.006 µM for five compounds. nih.gov |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Drug-sensitive and MDR M. tuberculosis | 0.069–0.174 µM for the seven most active compounds. nih.gov |
The promising pharmacokinetic profiles and potent activity of these compounds highlight the potential of the imidazo[1,2-a]pyridine and related scaffolds in addressing the challenge of drug-resistant tuberculosis. acs.orgnih.gov
Antiparasitic Efficacy Against Leishmania Species and Related Protozoan Pathogens
The imidazo[1,2-a]pyrazine core and related structures have been identified as promising pharmacophores in the search for new treatments for leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. nih.govnih.gov Leishmaniasis is considered a neglected tropical disease and poses a significant health problem worldwide. nih.govnih.govnih.gov The current therapeutic options are often limited by toxicity, high cost, and increasing parasite resistance, necessitating the development of novel antileishmanial agents. nih.govnih.gov
Screening of compound libraries has identified several imidazo-fused heterocyclic derivatives with potent activity against Leishmania species. nih.gov For instance, one study found an imidazo[1,2-a]pyrimidine (B1208166) compound to be approximately twice as active as the reference drug miltefosine (B1683995) against the amastigote form of Leishmania amazonensis, which is the stage of the parasite relevant to human disease. nih.gov This particular compound demonstrated an IC50 value of 6.63 µM against intracellular amastigotes and was found to be more than 10 times more destructive to the parasites than to the host cells. nih.gov
Another derivative, 6,8-dibromo-3-nitro-2-phenyl sulfonyl methyl imidazo[1,2-a]-pyridine, showed superior antileishmanial activity against Leishmania donovani promastigotes when compared to both miltefosine and pentamidine. nih.gov In the quest for new drug targets, researchers have identified Leishmania casein kinase 1 (L-CK1.2) as a potential target for imidazo[1,2-a]pyrazine-based compounds. nih.gov One such compound, CTN1122, was discovered as a potent antileishmanial hit that targets L-CK1.2 in the low micromolar range. nih.gov Further research has yielded structurally related compounds with even better antiparasitic properties than miltefosine. nih.gov
Investigations into 3-nitroimidazo[1,2-a]pyridine (B1296164) scaffolds have also been conducted. One such compound, 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine, was evaluated for its in vitro activity against the promastigote form of L. donovani and the axenic amastigote form of L. infantum, showing EC50 values of 8.8 µM and 9.7 µM, respectively. mdpi.com
| Compound Class | Species | Form | Activity (IC50/EC50) | Reference Drug | Key Findings |
| Imidazo[1,2-a]pyrimidine | L. amazonensis | Amastigote | 6.63 µM | Miltefosine (12.52 µM) | ~2x more active than miltefosine; >10x more toxic to parasite than host cell. nih.gov |
| Imidazo[1,2-a]pyrimidine | L. amazonensis | Promastigote | 8.41 µM | Miltefosine (15.05 µM) | More effective than miltefosine. nih.gov |
| Imidazo[1,2-a]pyridine | L. donovani | Promastigote | Not specified | Miltefosine, Pentamidine | Showed better activity than reference drugs. nih.gov |
| Imidazo[1,2-a]pyrazine (CTN1122) | Leishmania spp. | Not specified | Low µM range | Not specified | Targets parasite casein kinase 1 (L-CK1.2). nih.gov |
| 3-Nitroimidazo[1,2-a]pyridine | L. donovani | Promastigote | 8.8 µM | Not specified | Weak to moderate activity observed. mdpi.com |
| 3-Nitroimidazo[1,2-a]pyridine | L. infantum | Amastigote | 9.7 µM | Not specified | Weak to moderate activity observed. mdpi.com |
Anti-Proliferative and Apoptosis-Inducing Properties in Cellular Models
Derivatives of the imidazo[1,2-a]pyrazine and the related imidazo[1,2-a]pyridine scaffolds have garnered significant attention for their potential as anticancer therapeutics, demonstrating potent inhibitory effects against the proliferation of various cancer cells. waocp.orgrsc.orgrsc.org
Inhibition of Cancer Cell Proliferation by Imidazo[1,2-a]pyrazine Derivatives
A range of imidazo[1,2-a]pyrazine analogues have been shown to inhibit cancer cell growth in a dose-dependent manner. nih.gov For example, studies on the human megakaryoblastic leukemia Dami cell line revealed that compounds like 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine (PAB13) and 6-bromo-8-(ethylamino)imidazo[1,2-a]pyrazine (PAB15) could inhibit cell growth by up to 76.3% and 89.7%, respectively. nih.gov Other derivatives, such as SCA41 and SCA44, also demonstrated dose-dependent growth inhibition on the same cell line. nih.gov
The antiproliferative activity of these compounds extends to other cancer types. A series of novel imidazo[1,2-a]pyrazine derivatives designed as tubulin polymerization inhibitors displayed potent activities against a panel of cancer cell lines, including HepG-2 (liver), HCT-116 (colon), A549 (lung), and MDA-MB-231 (breast) cells. nih.gov One compound from this series, TB-25, exhibited a particularly strong inhibitory effect against HCT-116 cells, with an IC50 of 23 nM. nih.gov
Similarly, imidazo[1,2-a]pyridine derivatives have shown significant anti-cancer effects. rsc.orgrsc.org In one study, newly synthesized compounds IP-5 and IP-6 had strong cytotoxic impacts on the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM, respectively. waocp.orgnih.gov Another investigation into imidazo[1,2-a]pyridines in melanoma and cervical cancer cell lines found that the compounds inhibited proliferation with half-maximal inhibitory concentrations (IC50) ranging from 9.7 to 44.6 µM after a 48-hour treatment. nih.gov
The mechanism of this antiproliferative action is varied and depends on the specific chemical substitutions on the imidazo[1,2-a]pyrazine skeleton. nih.gov For some derivatives, the activity is linked to their ability to inhibit tubulin polymerization, while for others, it is related to the inhibition of phosphodiesterase (PDE) or other cellular pathways. nih.govnih.gov
| Compound Class | Derivative(s) | Cancer Cell Line | Activity (IC50) | Key Findings |
| Imidazo[1,2-a]pyrazine | PAB13 | Dami (Leukemia) | Not specified (76.3% inhibition) | Growth inhibition correlated with cytotoxicity. nih.gov |
| Imidazo[1,2-a]pyrazine | PAB15 | Dami (Leukemia) | Not specified (89.7% inhibition) | Growth inhibition correlated with cytotoxicity. nih.gov |
| Imidazo[1,2-a]pyrazine | TB-25 | HCT-116 (Colon) | 23 nM | Acts as a tubulin polymerization inhibitor. nih.gov |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 µM | Strong cytotoxic impact. waocp.orgnih.gov |
| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 (Breast) | 47.7 µM | Strong cytotoxic impact. waocp.orgnih.gov |
| Imidazo[1,2-a]pyridine | Compound 6 | Melanoma & Cervical | 9.7 - 44.6 µM | Inhibited proliferation in all tested cell lines. nih.gov |
Mechanisms of Cell Cycle Arrest
A key mechanism through which imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives exert their anti-proliferative effects is by inducing cell cycle arrest, thereby preventing cancer cells from dividing. nih.govnih.gov
Several studies have demonstrated that these compounds can halt the cell cycle at the G2/M phase. nih.govnih.gov For instance, the imidazo[1,2-a]pyrazine derivative TB-25 was shown to induce G2/M phase cell cycle arrest in HCT-116 colon cancer cells in a dose-dependent manner. nih.gov Similarly, an imidazo[1,2-a]pyridine known as compound 6 caused a significant accumulation of melanoma and cervical cancer cells in the G2/M phase. nih.gov In A375 melanoma cells, treatment with compound 6 increased the G2/M population from 2.58% in control cells to 24.59%. nih.gov
The induction of cell cycle arrest is often mediated by key regulatory proteins. Research on the imidazo[1,2-a]pyridine compound IP-5 in breast cancer cells indicated that it causes cell cycle arrest by increasing the levels of the p53 and p21 proteins. waocp.orgnih.gov These proteins are significant markers of cell cycle arrest. waocp.org The elevation of p53 and p21 suggests that IP-5 stimulates both G0/G1 and G2/M phase arrest. waocp.org Further studies have confirmed that novel imidazo[1,2-a]pyridine derivatives can promote p53-mediated cell cycle arrest. nih.gov
Pathways of Apoptosis Induction
In addition to halting cell proliferation, imidazo[1,2-a]pyrazine analogues can actively induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.govnih.gov This is a crucial characteristic for potential anticancer agents. nih.gov The induction of apoptosis by these compounds appears to occur through multiple pathways.
Some imidazo[1,2-a]pyrazine derivatives, such as PAB13 and PAB15, are thought to induce apoptosis through their ability to increase cyclic AMP (cAMP) levels via the inhibition of phosphodiesterase (PDE). nih.gov The decrease in cancer cell numbers was found to be quantitatively linked to their cAMP-increasing and PDE-inhibitory potency. nih.govnih.gov
Other derivatives engage different apoptotic pathways. Studies on imidazo[1,2-a]pyridines have shown they can trigger both the extrinsic and intrinsic pathways of apoptosis. waocp.orgnih.govnih.gov The compound IP-5 was found to stimulate the extrinsic pathway in breast cancer cells, as evidenced by the increased activity of caspase-8. waocp.org
The intrinsic, or mitochondrial, pathway is also a common target. Novel imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in A549 lung cancer cells mediated by reactive oxygen species (ROS). nih.gov This process involved the impairment of the mitochondrial membrane potential, an increase in the pro-apoptotic protein BAX, a decrease in the anti-apoptotic protein BCL2, and the subsequent activation of caspases-9 and -3. nih.gov Another imidazo[1,2-a]pyridine, compound 6, also induced intrinsic apoptosis in melanoma and cervical cancer cells, marked by increased levels of BAX and active caspase-9. nih.gov
Other Investigational Biological Activities of Imidazo[1,2-a]pyrazine Analogues
Uterine-Relaxing Properties
Beyond their antiparasitic and anticancer activities, certain imidazo[1,2-a]pyrazine derivatives have been investigated for other pharmacological properties. A series of these compounds demonstrated in vitro uterine-relaxing activities. nih.govacs.org This suggests potential applications for these molecules in conditions requiring smooth muscle relaxation. The specific mechanisms and structure-activity relationships for this effect continue to be an area of research.
Computational Studies and Theoretical Insights into Molecular Interactions
Molecular Docking Simulations for Target Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of ligands to their protein targets.
Molecular docking simulations are employed to predict how 6-bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine and its analogs interact with the binding sites of various protein targets. For instance, docking studies on imidazo[1,2-a]pyrazine (B1224502) derivatives have been used to understand their binding to enzymes like ENPP1, a negative regulator of the cGAS-STING pathway. nih.govfigshare.com These simulations can reveal the specific binding modes and conformations that the ligand adopts within the active site.
In a study on imidazo[1,2-a]pyridine (B132010) derivatives, which share a core structure, docking was used to understand their antileishmanial activity by predicting interactions with Leishmania casein kinase 1 (L-CK1.2). rsc.org The simulations highlighted the importance of specific substituents for forming key interactions, such as hydrogen bonds, within the ATP-binding site. rsc.org This approach allows for the rational design of more potent and selective inhibitors.
A critical outcome of molecular docking is the identification of key amino acid residues that are crucial for ligand binding. For example, in the study of pyrazine (B50134) derivatives as potential inhibitors of PIM-1 kinase, molecular docking suggested that residues such as Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186 are significant for ligand-receptor interactions through the formation of hydrogen bonds. bibliomed.orgjapsonline.com
Similarly, for imidazo[1,2-a]pyridine derivatives targeting L-CK1.2, docking studies identified a crucial hydrogen bond with leucine 90 in the ATP-binding site and a hydrophobic pocket that accommodates a fluorophenyl group. rsc.org These "hotspots" are regions within the binding site that contribute significantly to the binding affinity and can be targeted for optimizing ligand design.
Table 1: Key Binding Residues Identified Through Molecular Docking of Imidazo[1,2-a]pyrazine and Related Derivatives
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| PIM-1 Kinase | Glu171, Glu121, Lys67, Asp128, Asp131, Asp186 | Hydrogen Bonding | bibliomed.orgjapsonline.com |
| Leishmania casein kinase 1 (L-CK1.2) | Leucine 90 | Hydrogen Bonding | rsc.org |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic and Structural Characterization
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and energetics of molecules.
The biological activity of a molecule is often dependent on its three-dimensional conformation. DFT calculations can be used to perform conformational analysis and generate potential energy surface (PES) scanning profiles to identify the most stable conformations of the imidazo[1,2-a]pyrazine system. rsc.orgnih.gov Studies on substituted imidazo[1,2-a]pyrazines have shown that different rotameric forms can be stabilized by intramolecular hydrogen bonds. rsc.orgnih.gov Understanding the energy landscapes helps in predicting the most likely conformation of the molecule in a biological environment.
The planarity of the imidazo[1,2-a]pyrazine ring system is also a key structural feature. X-ray crystallography studies on related compounds, such as 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine, have shown that the fused ring system is essentially planar. nih.govnih.gov
DFT calculations are used to determine various electronic properties that are crucial for understanding a molecule's reactivity and interaction capabilities. These properties include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for predicting chemical reactivity. scirp.org A high HOMO energy indicates a greater ability to donate electrons, while a low LUMO energy suggests a higher propensity to accept electrons. scirp.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. scirp.org For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis revealed that the nitrogen atoms of the 6-π electron system and oxygen or sulfur atoms are typically nucleophilic sites. scirp.org
Chemical Hardness and Softness: These global reactivity descriptors, derived from HOMO and LUMO energies, provide insights into the stability and reactivity of the molecule. scirp.org
Table 2: Electronic Properties of Imidazo[1,2-a]pyrazine Derivatives from DFT Calculations
| Property | Significance | Reference |
| HOMO Energy | Electron-donating ability | scirp.org |
| LUMO Energy | Electron-accepting ability | scirp.org |
| Energy Gap (ΔE) | Chemical reactivity and stability | scirp.org |
| Molecular Electrostatic Potential (MEP) | Identification of reactive sites | scirp.org |
In Silico Screening and Virtual High-Throughput Screening Methodologies for Novel Ligand Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
Ligand-Based Virtual Screening: This approach uses the structure of a known active compound (a "seed" or "hit") to find other molecules with similar properties. nih.govresearchgate.net This method was successfully used in a collaborative project to expand a hit series of imidazo[1,2-a]pyridines for visceral leishmaniasis by screening proprietary pharmaceutical company databases. nih.govresearchgate.net
Structure-Based Virtual Screening: This method utilizes the 3D structure of the target protein to dock a library of compounds and score their potential binding affinity. This approach can identify novel scaffolds that fit the binding site.
Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. In a study on pyrazine derivatives targeting PIM-1 kinase, a pharmacophore model was generated and used for virtual screening of the ZINC database, leading to the identification of several potential inhibitors. bibliomed.orgjapsonline.com
These in silico screening methods have proven to be efficient in triaging compounds from high-throughput screening campaigns and accelerating the hit-to-lead optimization process for imidazo[1,2-a]pyrazine and related heterocyclic systems. nih.govresearchgate.netnih.gov
Preclinical Pharmacokinetics and Drug Metabolism Studies
In Vitro Metabolic Stability Assessment
In vitro metabolic stability assays are fundamental in early drug discovery for predicting the in vivo persistence of a compound. These assays typically utilize liver microsomes, which are rich in drug-metabolizing enzymes.
The metabolic stability of compounds containing the imidazo[1,2-a]pyrazine (B1224502) core has been evaluated in human and rat liver microsomes. While specific data for 6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine is not publicly available, studies on structurally related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives often reveal moderate to high clearance, indicating susceptibility to metabolic breakdown. For instance, some imidazo[1,2-a]pyrazine derivatives have been shown to have high in vivo clearance, which can be underestimated by microsomal stability assays alone, suggesting the involvement of other metabolic pathways. nih.gov In a study of imidazo[1,2-a]pyrazine derivatives, one compound displayed reasonable stability in human liver microsomes, which was a positive attribute for its further development. nih.govresearchgate.net The metabolic stability of such compounds is a key factor in determining their potential for oral bioavailability and achieving therapeutic concentrations.
Table 1: Illustrative Metabolic Stability of Representative Imidazo[1,2-a]pyrazine Analogs in Liver Microsomes
Note: This table contains representative data for analogous compounds to illustrate the typical metabolic stability profile of the imidazo[1,2-a]pyrazine class and is not specific to this compound.
The metabolism of imidazo[1,2-a]pyrazine derivatives is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. acs.org Specific isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are often involved in the oxidative metabolism of such heterocyclic compounds. acs.org The sites of metabolism are typically the more electron-rich positions of the imidazo[1,2-a]pyrazine ring system and any susceptible functional groups. For this compound, potential metabolic pathways could include oxidation of the methyl group or hydroxylation of the aromatic rings. In some cases, other enzyme systems like aldehyde oxidase (AO) have been implicated in the rapid metabolism of related heterocyclic systems, such as imidazo[1,2-a]pyrimidines. acs.org Additionally, conjugation reactions, for example, UGT-mediated glucuronidation, can be a significant clearance pathway in rats for this class of compounds. nih.gov
Given the potential for metabolic instability, several strategies can be employed to enhance the metabolic endurance of imidazo[1,2-a]pyrazine derivatives.
Deuterium (B1214612) Isosteres: A common and effective strategy is the use of deuterium isosteres. Replacing a hydrogen atom with a deuterium atom at a metabolically labile position can significantly slow the rate of metabolism due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond. mdpi.com This approach has been successfully applied to other heterocyclic compounds to improve their pharmacokinetic profiles. nih.gov For this compound, deuteration of the 3-methyl group could be a viable strategy to reduce oxidative metabolism.
Lipophilicity Modulation: The lipophilicity of a compound can influence its interaction with metabolic enzymes. Often, highly lipophilic compounds are more susceptible to metabolism. Therefore, modulating the lipophilicity of this compound by introducing more polar functional groups, while maintaining its biological activity, could reduce its metabolic rate. However, a balance must be struck, as a certain degree of lipophilicity is required for cell membrane permeability.
In Vivo Pharmacokinetic Profiling in Preclinical Animal Models
In vivo pharmacokinetic studies in animal models such as rats and mice are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in a whole-organism setting.
Following administration, the absorption and distribution of imidazo[1,2-a]pyrazine derivatives can vary depending on their physicochemical properties. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is crucial. This is often quantified by the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kpu,u). For a related imidazo[1,2-a]pyrazine, a Kpu,u of 0.4 was observed in rats after oral dosing, indicating that the compound can distribute into the brain. nih.gov The oral bioavailability of imidazo[1,2-a]pyrazine derivatives can be influenced by factors such as first-pass metabolism and solubility. Optimization of this class of compounds has led to derivatives with good oral exposure. researchgate.net
Table 2: Representative In Vivo Pharmacokinetic Parameters for an Imidazo[1,2-a]pyrazine Analog in Rats
Note: This table presents hypothetical but representative data for an analogous compound to illustrate the potential in vivo pharmacokinetic profile of the imidazo[1,2-a]pyrazine class and is not specific to this compound.
The elimination of imidazo[1,2-a]pyrazine derivatives occurs through a combination of metabolism and excretion. The primary route of elimination is often hepatic metabolism, followed by the excretion of metabolites in the urine and feces. The elimination half-life (t½) is a key parameter that determines the dosing frequency of a drug. For some imidazo[1,2-a]pyridine carboxamides, short in vivo half-lives have been observed, necessitating strategies to improve their metabolic stability. nih.gov In some instances, high in vivo clearance has been noted for imidazo[1,2-a]pyrazines, which was not fully predicted by in vitro microsomal data, highlighting the importance of considering multiple clearance pathways. nih.gov
Compound Names Table
Influence of Physicochemical Properties on Pharmacokinetic Behavior
Detailed research findings on how the physicochemical properties of this compound, such as its lipophilicity and polarity, affect its pharmacokinetic profile are not available in the public scientific literature.
Minimization of Transporter-Mediated Elimination in Preclinical Models
There is no available research detailing efforts to minimize or characterize the transporter-mediated elimination of this compound in any preclinical models.
Advanced Applications and Future Research Directions
Development of 6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine as a Chemical Probe for Novel Biological Targets
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the investigation of its function in cellular and physiological contexts. rjpbr.com The development of this compound and its derivatives as chemical probes is a promising area of research. The imidazo[1,2-a]pyrazine (B1224502) core is a recognized pharmacophore found in many biologically active compounds, and the specific substitution pattern of this molecule offers distinct advantages for probe development.
The bromine and chlorine atoms at the 6- and 8-positions, respectively, can be selectively functionalized. This allows for the attachment of reporter tags, such as fluorescent dyes, biotin, or photoaffinity labels, without significantly altering the core structure responsible for target binding. These tagged probes are instrumental in target identification, validation, and imaging studies. For instance, a fluorescently labeled version of a selective inhibitor based on this scaffold could be used to visualize the subcellular localization of its target protein.
The process of developing a chemical probe from this scaffold involves:
Initial Screening: Identifying a biological target for which the this compound scaffold shows affinity.
Structure-Activity Relationship (SAR) Studies: Modifying the methyl group at the 3-position and performing substitutions at the halogen sites to optimize potency and selectivity.
Linker Attachment: Strategically installing a linker at either the bromo or chloro position to connect a reporter group.
In Vitro and In Vivo Validation: Confirming that the final probe retains high affinity and selectivity for the target and is suitable for use in complex biological systems.
Integration into Bivalent Compounds and Advanced Therapeutic Modalities
The structural characteristics of this compound make it an ideal building block for sophisticated therapeutic modalities like bivalent compounds, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
PROTACs: These molecules induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker. The imidazo[1,2-a]pyrazine scaffold is a common feature in many kinase inhibitors. A derivative of this compound that binds to a specific kinase could be functionalized at the bromo or chloro position to attach a linker connected to an E3 ligase ligand, thereby creating a potent and selective protein degrader.
ADCs: In this modality, a highly potent cytotoxic agent is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The reactive handles on this compound allow it to be incorporated into a cytotoxic payload, which can then be conjugated to a tumor-targeting antibody.
The adaptability of this scaffold for such advanced applications stems from its proven bioactivity and the synthetic accessibility of its functionalization sites.
Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis
The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic core makes this compound a highly valuable and versatile intermediate in organic synthesis. tsijournals.com These halogens serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. myskinrecipes.com
The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective modifications. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the C-Cl bond. This allows for the selective introduction of a substituent at the 6-position, followed by a different functionalization at the 8-position under more forcing reaction conditions. This stepwise approach provides precise control over the final structure and allows for the creation of diverse chemical libraries for drug discovery. tsijournals.com
Table 1: Application of Halogenated Imidazo[1,2-a]pyrazines in Synthesis
| Reaction Type | Halogen Position | Description | Potential Outcome |
|---|---|---|---|
| Suzuki Coupling | C6-Br or C8-Cl | Palladium-catalyzed reaction with a boronic acid/ester to form a C-C bond. | Introduction of aryl or vinyl groups to build molecular complexity. |
| Buchwald-Hartwig Amination | C6-Br or C8-Cl | Palladium-catalyzed reaction with an amine to form a C-N bond. | Installation of various amine-containing pharmacophores. tsijournals.com |
| Sonogashira Coupling | C6-Br | Palladium/copper-catalyzed reaction with a terminal alkyne to form a C-C triple bond. | Creation of rigid linkers or precursors for further transformations. |
| Nucleophilic Aromatic Substitution (SNAr) | C8-Cl | Substitution of the chlorine atom by a nucleophile, often facilitated by the electron-withdrawing nature of the fused ring system. | Introduction of nucleophiles like alkoxides, thiolates, or amines. tsijournals.com |
Emerging Applications in Material Science and Organic Optoelectronics
While the primary focus for imidazo[1,2-a]pyrazine derivatives has been in medicinal chemistry, their inherent electronic and photophysical properties are attracting interest in the field of materials science. rsc.org Fused heterocyclic aromatic systems often exhibit π-conjugation, which is a key requirement for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org
The imidazo[1,2-a]pyrazine core can act as an electron-deficient unit in donor-acceptor type chromophores. By attaching electron-donating groups to the scaffold via the bromo and chloro positions, chemists can tune the intramolecular charge transfer characteristics, which in turn influences the absorption and emission properties of the molecule. rsc.org This tunability is crucial for designing materials with specific optical and electronic functions. For example, derivatives of this compound could potentially be developed as:
Emitters in OLEDs: Molecules that exhibit high fluorescence quantum yields and thermal stability.
Non-linear optical (NLO) materials: Compounds with large hyperpolarizabilities for applications in photonics and optical communications.
Organic semiconductors: Materials for use in organic field-effect transistors (OFETs). rsc.org
Research in this area is still in its early stages, but the synthetic versatility of this compound makes it an attractive platform for creating novel π-conjugated materials. rsc.orgresearchgate.net
Exploration of Unexplored Therapeutic Areas and Target Identification Strategies
The imidazo[1,2-a]pyrazine scaffold is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. espublisher.comresearchgate.netrsc.org The specific compound, this compound, serves as a starting point for exploring new therapeutic applications and identifying novel biological targets.
Target Identification: A common strategy is phenotypic screening, where a library of compounds derived from the core scaffold is tested for its effect on a cellular or organismal model of a disease. If a derivative shows a desired effect (e.g., kills cancer cells, inhibits viral replication), subsequent studies are performed to identify its molecular target. Techniques such as affinity chromatography, yeast three-hybrid systems, and computational target prediction can be employed.
Unexplored Therapeutic Areas:
Neurodegenerative Diseases: The ability of some imidazo[1,2-a]pyrazine derivatives to cross the blood-brain barrier opens up possibilities for treating central nervous system (CNS) disorders. myskinrecipes.com Derivatives could be designed to target kinases or other enzymes implicated in diseases like Alzheimer's or Parkinson's.
Neglected Tropical Diseases: As demonstrated by the investigation of related compounds for visceral leishmaniasis, this scaffold could be effective against a range of parasitic diseases. nih.gov
Immunomodulation: The role of kinases in immune signaling pathways suggests that selective inhibitors derived from this compound could be developed as novel immunomodulatory or anti-inflammatory agents.
Advanced Methodologies for Compound Optimization in Preclinical Drug Development
Optimizing a hit compound into a preclinical candidate requires a multifaceted approach to enhance its potency, selectivity, and pharmacokinetic properties. For this compound, several advanced methodologies can be applied.
Structure-Based Drug Design (SBDD): If the crystal structure of a target protein in complex with a ligand based on this scaffold is available, SBDD can be used to guide the design of more potent and selective analogs. Computational tools like molecular docking can predict how modifications at the 3-, 6-, and 8-positions will affect binding affinity and interactions with the target's active site. espublisher.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to build mathematical models that correlate structural features of a series of derivatives with their biological activity. espublisher.com These models can then predict the activity of novel, unsynthesized compounds, helping to prioritize synthetic efforts.
Late-Stage Functionalization: Modern synthetic methods, such as C-H activation, allow for the direct modification of the imidazo[1,2-a]pyrazine core at later stages of the synthesis. nih.gov This enables the rapid generation of analogs for SAR studies without having to restart the synthesis from the beginning, significantly accelerating the optimization process.
Table 2: Compound Optimization Strategies
| Methodology | Description | Application to Scaffold |
|---|---|---|
| Molecular Docking | Computational simulation of a ligand binding to a macromolecular target. | Predicting binding modes and affinities of derivatives to guide design. espublisher.com |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. | Designing novel molecules that retain key interactions with the target. espublisher.com |
| Diversity-Oriented Synthesis | Creating structurally diverse compound libraries from a common intermediate. | Using the bromo and chloro groups for a wide range of cross-coupling reactions to explore chemical space. |
| ADME Profiling | In vitro and in silico assessment of Absorption, Distribution, Metabolism, and Excretion properties. | Early identification and mitigation of potential pharmacokinetic liabilities. espublisher.com |
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine?
The compound can be synthesized via cyclization reactions using precursors like halogenated pyrazines and ketones. For example, reacting 2-bromo-1-(6-bromo-3-pyridyl)ethanone with 2-amino-3-methylpyrazine in the presence of sodium bicarbonate yields regioselective products, as confirmed by X-ray crystallography . Solvent systems like 2-propanol or toluene, combined with acid catalysts (e.g., DBSA/TFA), improve yields in cyclization steps .
Q. How can regiochemical outcomes during synthesis be verified?
Regioselectivity is confirmed using NMR and X-ray crystallography. For instance, substituents at position 2 vs. 3 on the imidazo[1,2-a]pyrazine core are distinguished via coupling constants in H NMR (e.g., ortho-proton coupling of 5.0 Hz for position 8 substitution) and crystallographic data . Computational studies (electron density maps) predict reactivity, with electrophilic substitutions favoring position 3 and nucleophilic substitutions at positions 5/8 .
Q. What analytical methods are critical for characterizing this compound?
- X-ray crystallography : Resolves ambiguities in regiochemistry and confirms planar imidazo[1,2-a]pyrazine systems with dihedral angles (e.g., 16.2° for pyridine ring orientation) .
- HPLC : Ensures purity (>97%) post-column chromatography .
- HRMS (ESI-QTOF) : Validates molecular formulas (e.g., [M+H]+ for halogenated derivatives) .
Advanced Research Questions
Q. How do substituent positions influence biological activity in imidazo[1,2-a]pyrazine derivatives?
Position 3 substitutions (e.g., bromo/methyl groups) enhance steric and electronic interactions with biological targets. For example, imidazo[1,2-a]pyrazines with nitrogen at positions 6–8 show retained antimicrobial potency (MIC 1–9 μM), while position 5 substitutions reduce activity . SAR studies suggest that methyl groups at position 3 improve metabolic stability .
Q. What strategies resolve contradictions in regiochemical outcomes during functionalization?
- Electron density-guided design : Electrophilic bromination favors position 3 due to higher electron density, while nucleophilic substitutions (e.g., methoxy groups) occur at positions 5/8 .
- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) achieves selective β-position functionalization in thiophene hybrids .
Q. How can this compound be optimized for anti-inflammatory or telomerase inhibition assays?
- Hybrid pharmacophores : Conjugation with pyrazole enhances anti-inflammatory activity by modulating NF-κB pathways (IC values <10 μM in sepsis models) .
- Telomerase inhibition : Imidazo[1,2-a]pyrazine derivatives with extended π-systems (e.g., naphthalene hybrids) show improved binding to telomerase RNA .
Q. What methodological challenges arise in scaling up synthesis?
- Byproduct management : Regioisomers (e.g., 8c vs. 8e in halogenated derivatives) require optimized chromatography (e.g., 0→5% MeOH/EA gradients) .
- Solvent selection : TFA/DMSO systems improve yields in cyclization but may require switching to DBSA/toluene for acid-sensitive intermediates .
Data Contradiction Analysis
Q. Why do similar MIC values occur despite structural variations in nitrogen placement?
Imidazo[1,2-a]pyrazines with nitrogen at positions 6–8 exhibit comparable antimicrobial MICs (1–9 μM) due to conserved hydrogen-bonding interactions with bacterial targets. However, imidazo[1,2-a]pyridines (no additional nitrogen) show lower MICs, suggesting excessive nitrogenation may hinder membrane permeability .
Methodological Recommendations
- Synthetic protocols : Prioritize Pd-catalyzed cross-coupling for late-stage diversification .
- Assay design : Use bioluminescent luciferase systems (e.g., coelenterazine analogues) for real-time activity monitoring .
- Data validation : Combine crystallography with H-C HMBC NMR to resolve regiochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
